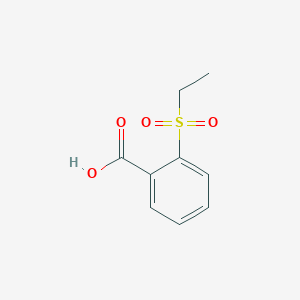

2-(Ethylsulfonyl)benzoic acid

Descripción

Thematic Landscape of Sulfonylated Aromatic Carboxylic Acids in Chemical Sciences

Sulfonylated aromatic carboxylic acids are prominent in several key research themes. The sulfonyl group, being a strong electron-withdrawing group, significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. This electronic modulation is a critical aspect of their utility. For instance, in medicinal chemistry, the sulfonamide moiety (a derivative of the sulfonyl group) is a well-established pharmacophore found in numerous therapeutic agents. The presence of a carboxylic acid group can enhance solubility and provide an additional site for interaction with biological targets. smolecule.com

The synthesis of these compounds has also been an active area of investigation. Modern synthetic methods focus on achieving high yields and regioselectivity. For example, copper-mediated C–H bond sulfonylation of benzoic acid derivatives using sodium sulfinates has been developed as a direct method to introduce the sulfonyl group at the ortho position. rsc.org This approach offers an efficient route to specific isomers that might be challenging to obtain through classical methods. The reactivity of the sulfonyl group itself allows for further chemical transformations, such as reduction to the corresponding sulfide (B99878) or substitution reactions.

Significance of 2-Substituted Benzoic Acid Architectures in Synthetic and Materials Chemistry Research

Within the broader class of sulfonylated aromatic compounds, those with a substituent at the 2-position (ortho) of the benzoic acid ring hold particular importance in synthetic and materials chemistry. The proximity of the two functional groups in 2-substituted benzoic acids can lead to unique intramolecular interactions that influence the molecule's conformation and properties. nih.gov This "ortho effect" can impact acidity and reactivity in ways not predicted by simple electronic effects alone. rsc.orgresearchgate.net

In synthetic chemistry, 2-substituted benzoic acids are valuable precursors for the synthesis of complex molecules, including heterocyclic compounds and biologically active agents. smolecule.comorganic-chemistry.org The directing effect of the carboxylic acid group can be exploited in metalation reactions to achieve regioselective functionalization of the aromatic ring. organic-chemistry.org For example, the treatment of unprotected 2-methoxybenzoic acid with specific lithium reagents allows for selective deprotonation at either the 3- or 6-position, providing access to contiguously substituted building blocks. organic-chemistry.org

In materials chemistry, the defined spatial arrangement of functional groups in 2-substituted benzoic acids makes them attractive components for the design of functional materials. Their ability to form specific intermolecular interactions, such as hydrogen bonding, is crucial in the self-assembly of supramolecular structures and the formation of crystalline materials with desired properties. acs.org For instance, substituted benzoic acids have been used as catalysts and stabilizing agents in the synthesis of covalent organic frameworks (COFs), where the substituent on the benzoic acid can influence the size and stability of the resulting colloidal particles. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYZXIUNHHXCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161058-27-1 | |

| Record name | 2-(ethanesulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Conformational Analysis of 2 Ethylsulfonyl Benzoic Acid and Its Derivatives

Spectroscopic Characterization for Molecular Architecture Confirmation

Spectroscopic methods provide a detailed view of the molecular framework of 2-(ethylsulfonyl)benzoic acid by probing the electronic environments of its atoms, the vibrational modes of its functional groups, and its fragmentation behavior.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For this compound, NMR spectra are expected to reveal characteristic signals for the ethyl group, the aromatic ring protons, and the carboxylic acid.

In ¹H NMR spectroscopy, the aromatic protons are expected to appear in the downfield region (typically δ 7.5–8.5 ppm) due to the deshielding effects of the benzene (B151609) ring current and the electron-withdrawing sulfonyl and carboxyl groups. The ethyl group attached to the sulfonyl moiety should present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift, often above δ 10 ppm.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate at approximately δ 165-175 ppm. The carbon atoms of the benzene ring will show distinct signals influenced by the positions of the two substituents. The carbon atom directly attached to the sulfonyl group (C2) and the carbon bearing the carboxylic acid group (C1) will be significantly downfield. The methylene carbon of the ethyl group is anticipated to appear around δ 50-60 ppm, while the methyl carbon will be found further upfield.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | > 10.0 | Broad Singlet |

| Aromatic (H3-H6) | 7.5 - 8.5 | Multiplet |

| -SO₂CH ₂CH₃ | 3.0 - 3.5 | Quartet |

| -SO₂CH₂C H₃ | 1.2 - 1.5 | Triplet |

Note: These are estimated values. Actual shifts may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 165 - 175 |

| Aromatic (C1-C6) | 125 - 145 |

| -SO₂C H₂CH₃ | 50 - 60 |

| -SO₂CH₂C H₃ | 7 - 10 |

Note: These are estimated values based on typical ranges for similar functional groups.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify the characteristic functional groups within a molecule by detecting their vibrational modes.

For this compound, the FT-IR spectrum is expected to be dominated by strong absorptions from the carboxylic acid and sulfonyl groups. The O-H stretch of the carboxylic acid dimer typically appears as a very broad band in the region of 2500–3300 cm⁻¹. A sharp and intense C=O stretching vibration is characteristic of the carbonyl group in aryl carboxylic acids and is expected around 1700–1680 cm⁻¹. The sulfonyl group (-SO₂-) gives rise to two prominent stretching vibrations: an asymmetric stretch (νas) typically between 1350–1300 cm⁻¹ and a symmetric stretch (νs) between 1160–1120 cm⁻¹.

FT-Raman spectroscopy provides complementary information. While the O-H stretch is generally weak in Raman, the aromatic C-H stretching and ring vibrations, as well as the sulfonyl group vibrations, are often strong and well-defined. Analysis of FT-IR and FT-Raman data for related compounds like 2-chloro-4-(methylsulfonyl)benzoic acid confirms these characteristic band assignments.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid dimer) | FT-IR | 2500 - 3300 | Broad, Strong |

| Aromatic C-H stretch | FT-IR/FT-Raman | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | FT-IR | 1700 - 1680 | Strong, Sharp |

| Aromatic C=C stretch | FT-IR/FT-Raman | 1600 - 1450 | Medium |

| S=O asymmetric stretch | FT-IR | 1350 - 1300 | Strong |

| S=O symmetric stretch | FT-IR | 1160 - 1120 | Strong |

| C-O stretch (Carboxylic acid) | FT-IR | 1320 - 1210 | Medium |

| O-H bend (out-of-plane) | FT-IR | 960 - 900 | Medium, Broad |

Note: These are representative values based on known data for benzoic acids and sulfones.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region, which are attributed to π→π* transitions within the aromatic system.

For benzoic acid in an aqueous solution at acidic pH, these bands appear around 230 nm and 270-280 nm. The exact position (λmax) and intensity of these absorptions are influenced by the substituents on the ring and the solvent. The ethylsulfonyl group, being electron-withdrawing, is expected to cause a slight shift in these absorption maxima. Studies on various substituted benzoic acids show that λmax values generally fall within the 200 to 290 nm range.

Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax (nm) |

|---|---|

| π→π* (B-band) | ~ 230 |

| π→π* (C-band) | ~ 275 |

Note: Values are approximate and can be influenced by solvent polarity and pH.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₉H₁₀O₄S, molecular weight 214.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺ at m/z 215) depending on the ionization technique used.

The fragmentation pattern would likely involve the characteristic loss of small, stable molecules or radicals. Common fragmentation pathways for this structure would include the loss of the carboxylic acid group (-COOH, 45 amu) or carbon dioxide (-CO₂, 44 amu), and cleavage of the C-S or S-O bonds, leading to the loss of SO₂ (64 amu) or the ethyl group (-C₂H₅, 29 amu). These fragmentation patterns help confirm the presence of the key functional groups and their arrangement.

**Expected Mass Spectrometry Fragments for

Analysis of Intermolecular Interactions in Crystal Packing (Hydrogen Bonding, π-π Stacking)

The crystal structure of 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid reveals a well-defined network of intermolecular interactions that dictate its molecular packing. The primary interaction governing the crystal lattice is the classic carboxylic acid dimer formation via strong O—H⋯O hydrogen bonds. In this arrangement, the molecules form centrosymmetric dimers, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa.

In the case of 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid, these O—H⋯O hydrogen bonds link the molecules into chains. iucr.orgresearchgate.net Additionally, weak C—H⋯O interactions are observed, which further connect these chains, creating layers parallel to the ac plane of the unit cell. iucr.orgresearchgate.net Specifically, a hydrogen atom of the methyl group (C9) interacts with a sulfonyl oxygen atom (O3) of an adjacent molecule. iucr.org

While significant π-π stacking interactions are not reported for 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid, this type of interaction is common in the crystal structures of other benzoic acid derivatives, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. nih.govresearchgate.net The absence of prominent π-π stacking in this particular derivative may be attributed to the steric hindrance imposed by the bulky sulfonyl and trifluoromethyl groups.

A summary of the hydrogen bond geometry for 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid is provided in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| O2—H2⋯O4 | 0.82(1) | 1.92(1) | 2.725(3) | 169(4) | x-1, -y+3/2, z-1/2 |

| C9—H9B⋯O3 | 0.96 | 2.35 | 3.208(3) | 148 | x+1, y, z |

| Data derived from the crystallographic study of 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. iucr.org |

Conformational Analysis of the Ethylsulfonyl Group and Carboxylic Acid Moiety

The conformation of the substituent groups relative to the benzene ring is a key structural feature. In 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid, the molecule adopts a non-planar conformation. The sulfur atom and the methyl carbon atom of the methylsulfonyl group are displaced from the mean plane of the benzene ring by 0.185(2) Å and -1.394(3) Å, respectively. iucr.orgresearchgate.net This deviation indicates a twisted orientation of the methylsulfonyl group with respect to the aromatic ring.

The carboxylic acid group is also twisted relative to the benzene ring, a common feature in ortho-substituted benzoic acids due to steric hindrance between the substituent and the carboxylic acid. This twisting influences the degree of electronic conjugation between the carboxyl group and the aromatic system. For this compound, a similar twisted conformation of both the ethylsulfonyl and carboxylic acid groups would be expected.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantitative Interaction Description

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For derivatives of benzoic acid, Hirshfeld surface analysis typically reveals the dominant role of O···H/H···O contacts, corresponding to the strong carboxylic acid dimer hydrogen bonds. nih.govnih.gov These interactions appear as distinct, sharp spikes in the two-dimensional fingerprint plots. Other significant contacts often include H···H, C···H/H···C, and in some cases, C···C interactions, which are indicative of van der Waals forces and π-π stacking, respectively. nih.govugr.es

In the context of this compound derivatives, the Hirshfeld surface would be expected to highlight the O···H/H···O contacts of the carboxylic acid dimers. Additionally, contacts involving the sulfonyl oxygen atoms (S···O and H···O) would provide quantitative insight into the weaker C—H⋯O interactions. The relative contributions of different types of contacts can be quantified from the fingerprint plots, offering a detailed picture of the crystal packing forces. For instance, in a related benzimidazole-substituted benzoic acid, H···H contacts accounted for 42.4% of the surface, C···H/H···C for 27.4%, and N···H/H···N for 9.0%. nih.gov

Gas-Phase and Solution-Phase Conformational Studies

Experimental data on the gas-phase and solution-phase conformations of this compound are not extensively documented in the reviewed literature. However, computational methods, such as Density Functional Theory (DFT), can provide valuable predictions of the conformational landscape of such molecules in different environments. mdpi.com

In the gas phase, a molecule is in an isolated state, and its conformation is determined purely by intramolecular forces. For this compound, it is likely that an intramolecular hydrogen bond could form between the carboxylic acid proton and one of the sulfonyl oxygen atoms, leading to a more compact structure than that observed in the solid state.

In solution, the conformation of the molecule will be influenced by its interactions with the solvent molecules. In polar solvents, the intermolecular hydrogen bonding with the solvent may be favored over the intramolecular hydrogen bond. The rotational barriers around the C-S and C-C bonds connecting the substituents to the aromatic ring would also be influenced by the solvent environment. Techniques such as NMR spectroscopy can be used to study the conformational dynamics in solution by analyzing chemical shifts and coupling constants at different temperatures. researchgate.net

Computational and Theoretical Investigations of 2 Ethylsulfonyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties that are often difficult or impossible to measure experimentally. These methods, rooted in the principles of quantum mechanics, are used to determine the spatial arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) has emerged as a leading computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for determining the ground state geometry and energetic profiles of molecules like 2-(Ethylsulfonyl)benzoic acid.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing sulfur and oxygen, such as this compound, a careful selection is paramount.

Exchange-Correlation Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable geometric and electronic properties. uc.pt Other functionals, such as the M06-2X, are also known for their robust performance with main-group elements and non-covalent interactions, which can be relevant for potential intramolecular interactions in the target molecule. mdpi.com

Basis Sets: A Pople-style basis set, such as 6-311++G(d,p), is a common and appropriate choice for this type of system. uc.pt This basis set is flexible enough to describe the electronic environment around each atom accurately. The inclusion of diffuse functions (++) is important for describing the lone pairs on the oxygen and sulfur atoms, while the polarization functions (d,p) allow for the description of non-spherical electron densities, which is crucial for accurately modeling the bonding in the sulfonyl and carboxyl groups.

Geometry optimization using DFT allows for the prediction of the most stable three-dimensional arrangement of atoms in the this compound molecule. This involves finding the minimum energy structure on the potential energy surface. The optimized geometry reveals key structural parameters.

The predicted ground state structure of this compound would likely exhibit a nearly planar benzoic acid moiety. The ethylsulfonyl group, being relatively bulky, will adopt a conformation that minimizes steric hindrance with the adjacent carboxylic acid group. This may lead to a slight twisting of the C-S bond relative to the plane of the benzene (B151609) ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the ethylsulfonyl group is expected to have a noticeable effect on the aromatic ring's geometry and the properties of the carboxylic acid group.

Table 1: Predicted Ground State Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(aromatic)-C(aromatic) | 1.39 - 1.41 |

| C(aromatic)-C(carboxyl) | 1.49 |

| C(carboxyl)=O | 1.22 |

| C(carboxyl)-OH | 1.35 |

| O-H | 0.97 |

| C(aromatic)-S | 1.78 |

| S=O | 1.45 |

| S-C(ethyl) | 1.80 |

| Bond Angles (°) ** | |

| C(aromatic)-C(aromatic)-C(aromatic) | 119 - 121 |

| C(aromatic)-C(aromatic)-S | 118 |

| C(aromatic)-C(aromatic)-C(carboxyl) | 121 |

| O=C-OH | 123 |

| C-S-C | 104 |

| O=S=O | 120 |

| Dihedral Angles (°) ** | |

| C(aromatic)-C(aromatic)-S-O | ~60 |

| C(aromatic)-C(aromatic)-C(carboxyl)-O | ~180 (for trans conformer) |

Note: The values in this table are hypothetical and based on typical values for similar functional groups from computational studies on related molecules. uc.ptksu.edu.sa

While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a pathway to even higher accuracy, albeit at a significantly greater computational expense. These methods are often used to benchmark the results obtained from DFT calculations. For a molecule like this compound, MP2 calculations could provide a more refined electronic structure and energetic profile, serving as a valuable point of comparison for the DFT results. acs.orgconsensus.app

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Molecular Orbital Theory and Reactivity Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of the frontier molecular orbitals, in particular, is a key aspect of this approach.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the spatial distribution of the HOMO and LUMO is expected to be localized on different parts of the molecule, which has important implications for its reactivity.

HOMO: The Highest Occupied Molecular Orbital is likely to be distributed over the benzene ring and the oxygen atoms of the carboxylic acid group. This suggests that these regions are the most susceptible to electrophilic attack.

LUMO: The Lowest Unoccupied Molecular Orbital is anticipated to be centered on the electron-withdrawing ethylsulfonyl group and the carbonyl carbon of the carboxylic acid. These sites would be the primary targets for nucleophilic attack.

The energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, can be quantitatively determined through quantum chemical calculations. This information provides valuable insights into the molecule's electronic properties and potential reaction pathways.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p))

| Molecular Orbital | Energy (eV) | Spatial Distribution |

| HOMO | -7.5 | Primarily located on the benzene ring and the oxygen atoms of the carboxyl group. |

| LUMO | -1.8 | Concentrated on the ethylsulfonyl group and the carbonyl carbon of the carboxyl group. |

| HOMO-LUMO Gap | 5.7 | Indicates moderate kinetic stability and reactivity. |

Note: The energy values in this table are hypothetical and are estimated based on typical values for substituted benzoic acids and sulfonyl-containing aromatic compounds from computational studies. mdpi.comresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. mdpi.com

For instance, in a study of 2-methylsulfonyl-triazoloquinazoline, a related compound, MEP analysis revealed that negative potentials are associated with hydrogen bond acceptors, while positive potentials indicate donor capabilities. researchgate.net This information is crucial for understanding intermolecular interactions. Similarly, for other benzoic acid derivatives, MEP maps have been employed to identify the most reactive sites within the molecule. intelcentru.ro In the case of this compound, one would anticipate that the oxygen atoms of the sulfonyl and carboxyl groups would exhibit a high negative electrostatic potential, making them likely sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid would be a region of high positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation Effects

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines interactions between filled (donor) and vacant (acceptor) orbitals to quantify intramolecular charge transfer and hyperconjugative effects, which contribute to molecular stability. researchgate.net

For a related compound, 2-amino-5-(methylsulfonyl)benzoic acid, NBO analysis has been performed using DFT calculations. These studies reveal significant hyperconjugation effects. For example, the interaction between the lone pair of the amino group and the antibonding orbital of the C-N bond contributes to the stabilization of the aromatic ring. Similarly, hyperconjugation is observed from the S-O bonding orbitals to the S-C antibonding orbital.

A hypothetical NBO analysis for this compound would likely reveal similar stabilizing interactions involving the sulfonyl and carboxylic acid groups. The delocalization of electron density from the lone pairs of the oxygen atoms to adjacent antibonding orbitals would be a key feature.

Table 1: Hypothetical NBO Analysis for this compound (Based on Analogous Compounds)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(O) of SO₂ | σ(S-C) | High | Hyperconjugation |

| LP(O) of COOH | σ(C-C) aromatic | Moderate | Hyperconjugation |

| σ(C-S) | σ*(C-C) aromatic | Low | Hyperconjugation |

Note: This table is illustrative and based on expected interactions in similar molecules. E(2) represents the stabilization energy.

Simulation of Spectroscopic Properties

Computational methods are frequently used to simulate spectroscopic properties like vibrational (IR and Raman) and NMR spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical Vibrational Spectra Prediction and Assignment

Theoretical vibrational spectra are typically calculated using methods like Density Functional Theory (DFT). researchgate.net The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the observed peaks. researchgate.net

For example, in studies of 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, DFT calculations have been used to assign the vibrational modes of the ethylsulfonyl group. researchgate.net The asymmetric and symmetric stretching vibrations of the SO₂ group are typically found in the ranges of 1242–1394 cm⁻¹ and 590–632 cm⁻¹, respectively. ksu.edu.sa The C-S stretching mode is generally observed around 700 cm⁻¹. ksu.edu.sa

A theoretical vibrational analysis of this compound would allow for the precise assignment of its complex spectrum, distinguishing the characteristic vibrations of the ethylsulfonyl group from those of the benzoic acid moiety.

Table 2: Predicted Vibrational Frequencies for the Ethylsulfonyl Group (Based on Analogous Compounds)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| SO₂ Asymmetric Stretch | 1300 - 1350 |

| SO₂ Symmetric Stretch | 1150 - 1200 |

| C-S Stretch | 700 - 750 |

| CH₂ Asymmetric Stretch | 2950 - 3000 |

| CH₂ Symmetric Stretch | 2850 - 2900 |

Note: These are approximate ranges based on data from similar compounds.

Computational NMR Chemical Shift Prediction and Validation

Computational methods can also predict ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, provide a powerful tool for structural elucidation.

For 2-amino-5-(methylsulfonyl)benzoic acid, ¹H and ¹³C NMR spectra have been reported and assigned. The proton of the carboxylic acid (COOH) typically appears at a high chemical shift (around 13.2 ppm), while the protons of the methyl group in the sulfonyl moiety appear around 3.20 ppm. The aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum.

A computational prediction of the NMR spectrum for this compound would be instrumental in confirming the precise chemical shifts of the ethyl and aromatic protons, aiding in its unambiguous identification.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states. This provides insights into reaction mechanisms and helps in understanding the kinetics and thermodynamics of chemical transformations. scispace.com

While no specific reaction pathway modeling has been found for this compound, studies on related compounds highlight the utility of this approach. For example, the synthesis of various benzoic acid derivatives often involves steps like oxidation, reduction, and substitution. Computational modeling could be used to investigate the energy barriers and intermediates involved in the synthesis of this compound, for instance, in the oxidation of a corresponding thioether.

Solvent Effects on Molecular Conformation and Reactivity using Continuum and Explicit Solvation Models

The conformation and reactivity of a molecule can be significantly influenced by the solvent. rsc.org Computational models, such as continuum and explicit solvation models, are used to account for these effects. researchgate.net Continuum models treat the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules in the calculation. researchgate.net

Studies on benzoic acid and its derivatives have shown that solvent polarity can affect crystal morphology and solubility. rsc.orgjbiochemtech.com For instance, the solubility of benzoic acid increases with the mole fraction of ethanol (B145695) in ethanol-water mixtures. jbiochemtech.com Computational studies using solvation models can help to rationalize these experimental observations by calculating solvation free energies and predicting how the solvent interacts with the solute molecule. researchgate.net For this compound, such models could predict its solubility in various solvents and how its conformation changes in different environments, which is crucial for its application in synthesis and materials science.

Advanced Molecular Dynamics Simulations for Conformational Sampling

The conformational flexibility of this compound is a critical determinant of its physicochemical properties and potential intermolecular interactions. Advanced molecular dynamics (MD) simulations offer a powerful computational microscope to explore the vast conformational landscape of this molecule in a solvated environment, providing insights that are often inaccessible through experimental means alone. By simulating the atomic motions over time, researchers can characterize the predominant conformational states, the energy barriers between them, and their relative populations.

For a molecule like this compound, the key degrees of freedom are the torsions around the C-S bond of the ethylsulfonyl group and the C-C bond connecting the carboxylic acid group to the phenyl ring. These rotations define the spatial orientation of the functional groups relative to the aromatic core. Standard MD simulations can sometimes be trapped in local energy minima, failing to adequately sample the entire conformational space. To overcome this, enhanced sampling techniques are often employed.

One such powerful method is metadynamics, which accelerates the exploration of the conformational landscape by adding a history-dependent biasing potential to the system. rsc.orgrsc.org This potential discourages the simulation from revisiting previously explored conformations, thereby pushing the system over energy barriers to discover new conformational states. rsc.org The choice of collective variables (CVs), which are specific structural parameters to be biased, is crucial. For this compound, the dihedral angles defining the orientation of the ethylsulfonyl and carboxylic acid groups are logical choices for CVs.

A typical advanced MD simulation study for this compound would involve the following steps:

System Setup: A model of this compound is placed in a simulation box filled with a suitable solvent, typically water, to mimic physiological conditions. The system is neutralized with ions.

Force Field Selection: An appropriate force field, such as the General Amber Force Field (GAFF), is chosen to describe the interatomic forces. ucl.ac.uk

Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure to reach a stable state.

Production Simulation: A long-timescale MD simulation is performed, often employing an enhanced sampling method like metadynamics, to thoroughly sample the conformational space. rsc.org

Analysis: The resulting trajectory is analyzed to identify distinct conformational states, calculate their relative free energies, and determine their populations. This often involves clustering algorithms based on root-mean-square deviation (RMSD) of atomic positions. mdpi.com

The primary outputs of such simulations are the free energy surfaces (FES) as a function of the chosen CVs. These surfaces reveal the low-energy basins corresponding to stable conformers and the energetic barriers that separate them.

Interactive Data Table: Key Conformational States of this compound from a Representative Metadynamics Simulation

The table below presents hypothetical yet representative data from a metadynamics simulation, illustrating the types of findings one would expect. The key dihedral angles are defined as:

τ1 (C-C-S-O): Describes the rotation of the sulfonyl group relative to the phenyl ring.

τ2 (C-C-C=O): Describes the orientation of the carboxylic acid group relative to the phenyl ring.

The analysis of these conformational populations is crucial. For instance, the most stable conformer (Conformer A) might present a specific arrangement of hydrogen bond donors and acceptors that is optimal for interaction with a biological target. The existence of other significantly populated conformers (like Conformer B) indicates that the molecule is not rigid and can adapt its shape, which is a key aspect of molecular recognition processes. mdpi.com The energy barriers between these conformers, also obtainable from the FES, dictate the kinetics of conformational interchange. For flexible molecules, these barriers are typically low enough to allow for rapid interconversion at room temperature. rsc.org

Ultimately, advanced molecular dynamics simulations provide a detailed, dynamic picture of the conformational preferences of this compound. This information is invaluable for understanding its behavior in solution and for rational drug design, where knowledge of the bioactive conformation is paramount. acs.org

Chemical Reactivity and Transformations of 2 Ethylsulfonyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group in 2-(ethylsulfonyl)benzoic acid undergoes reactions typical of aromatic carboxylic acids, such as esterification, amidation, and decarboxylation. Its acidity is also a key characteristic.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. The Fischer esterification, a common method, involves heating the carboxylic acid with an excess of alcohol and a strong acid catalyst like sulfuric acid or tosic acid. This is a reversible reaction, and to drive it towards the product, water is typically removed as it is formed. For instance, the reaction with ethanol (B145695) would yield ethyl 2-(ethylsulfonyl)benzoate. While specific studies on this compound are not prevalent, the general procedure for esterifying benzoic acid is well-established and applicable. tcu.eduresearchgate.net The reaction of benzoic acid with methanol in the presence of concentrated sulfuric acid, followed by heating under reflux, is a standard laboratory procedure to produce methyl benzoate (B1203000). tcu.edu

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or using coupling agents. Reagents like thionyl chloride can convert the carboxylic acid to its acyl chloride, which then readily reacts with an amine to form the corresponding amide. Direct amidation can also be catalyzed by various reagents, including Lewis acids like titanium tetrachloride (TiCl₄), which facilitate the condensation of carboxylic acids and amines.

The decarboxylation of benzoic acid derivatives, particularly those with ortho substituents, is a known transformation. The presence of an electron-withdrawing group, such as the ethylsulfonyl group, at the ortho position can facilitate the removal of the carboxyl group, often under the influence of metal catalysts or high temperatures. nih.gov For instance, the decarboxylation of aromatic carboxylic acids can be catalyzed by copper. This process is thought to proceed via the formation of a copper benzoate intermediate. Radical decarboxylation pathways have also been explored, which can occur at significantly lower temperatures than conventional thermal decarboxylation. nih.gov Studies on related substituted benzoic acids show that such reactions can be synthetically useful for introducing other functional groups in place of the carboxylic acid.

Transformations of the Ethylsulfonyl Moiety

The ethylsulfonyl group is generally stable, but it can undergo certain transformations under specific reaction conditions.

The sulfur atom in the ethylsulfonyl group of this compound is in the +6 oxidation state, which is its highest possible oxidation state. Consequently, the sulfonyl group itself is resistant to further oxidation under typical chemical conditions. The synthesis of this compound often involves the oxidation of a precursor thioether, 2-(ethylthio)benzoic acid, where the sulfur is in a lower oxidation state.

The reduction of the sulfonyl group in this compound to the corresponding sulfide (B99878), 2-(ethylthio)benzoic acid, is a feasible transformation. This reduction requires potent reducing agents. While specific conditions for this compound are not widely reported, general methods for the reduction of aryl sulfones to aryl sulfides are applicable. One such method involves the use of a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄). This powerful reducing system is capable of deoxygenating the sulfonyl group to yield the corresponding sulfide.

Aromatic Ring Functionalization of this compound

The reactivity of the aromatic ring in this compound is significantly influenced by the two substituents attached to it: the carboxylic acid (-COOH) group and the ethylsulfonyl (-SO₂Et) group. Both are strong electron-withdrawing groups, which has a profound impact on the types of reactions the aromatic ring will undergo.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org However, the rate and regioselectivity of these reactions are heavily dependent on the nature of the substituents already present on the ring. wikipedia.org

The ethylsulfonyl group is a powerful deactivating group due to the strong inductive and resonance electron-withdrawing effects of the sulfonyl moiety. Similarly, the carboxylic acid group is also deactivating and acts as a meta-director. quora.com The presence of two such deactivating groups on the same aromatic ring renders this compound highly unreactive towards electrophilic attack. The electron density of the benzene (B151609) ring is significantly reduced, making it a poor nucleophile.

Consequently, forcing conditions, such as high temperatures and the use of strong Lewis acid catalysts, would be required to achieve any electrophilic substitution. lumenlearning.commasterorganicchemistry.com In terms of regioselectivity, both the -COOH and -SO₂Et groups direct incoming electrophiles to the meta position.

The -COOH group at C1 directs incoming electrophiles to C3 and C5.

The -SO₂Et group at C2 directs incoming electrophiles to C4 and C6.

The positions meta to the carboxylic acid group are C3 and C5. The positions meta to the ethylsulfonyl group are C4 and C6. The position C5 is meta to the -COOH group and ortho to the -SO₂Et group. Position C4 is para to the -COOH group and meta to the -SO₂Et group. Given the strong deactivating nature of both groups, substitution is generally difficult. However, if a reaction were to occur, it would likely favor the positions that are meta to the strongest deactivating group and least sterically hindered. Classic electrophilic aromatic substitution reactions include nitration and sulfonation. lumenlearning.commasterorganicchemistry.com

| Reaction | Reagents | Typical Electrophile | Expected Product (Major Isomer) |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | 2-(Ethylsulfonyl)-5-nitrobenzoic acid |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | Sulfur trioxide (SO₃) | 2-(Ethylsulfonyl)-5-sulfobenzoic acid |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | Br⁺ (as part of FeBr₄⁻ complex) | 5-Bromo-2-(ethylsulfonyl)benzoic acid |

Nucleophilic Aromatic Substitution Reactions (if activated)

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic rings that are electron-deficient and possess a good leaving group. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com

The this compound molecule itself is not suitably substituted for a typical SₙAr reaction, as it lacks a conventional leaving group like a halide. However, the presence of the two strong electron-withdrawing -SO₂Et and -COOH groups makes the aromatic ring highly electrophilic. byjus.com If a derivative of this compound containing a leaving group (e.g., F, Cl, Br) were used, it would be highly activated for SₙAr.

The activating effect of electron-withdrawing groups is most pronounced when they are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. chemistrysteps.com For instance, a halogen atom at the C-4 or C-6 position of the benzoic acid ring would be para or ortho, respectively, to the powerful electron-withdrawing ethylsulfonyl group, making it susceptible to displacement by a strong nucleophile.

| Substrate | Nucleophile (Nu⁻) | Potential Product | Reaction Type |

|---|---|---|---|

| 4-Chloro-2-(ethylsulfonyl)benzoic acid | Methoxide (CH₃O⁻) | 4-Methoxy-2-(ethylsulfonyl)benzoic acid | SₙAr |

| 6-Chloro-2-(ethylsulfonyl)benzoic acid | Ammonia (NH₃) | 6-Amino-2-(ethylsulfonyl)benzoic acid | SₙAr |

| 4-Fluoro-2-(ethylsulfonyl)benzoic acid | Thiophenoxide (C₆H₅S⁻) | 4-(Phenylthio)-2-(ethylsulfonyl)benzoic acid | SₙAr |

Photochemical and Electrochemical Transformations

Direct studies on the photochemical and electrochemical behavior of this compound are not widely reported. However, potential transformations can be inferred from the known reactivity of its constituent functional groups.

Electrochemical Transformations: The electrochemical oxidation of benzoic acid derivatives has been explored for various applications. For instance, the indirect electrochemical synthesis of 2-nitro-4-methylsulfonyl benzoic acid has been demonstrated, where a methyl group on the aromatic ring is oxidized to a carboxylic acid using an electrochemically regenerated oxidizing agent like Cr⁶⁺. electrochemsci.org This indicates that the sulfonylbenzoic acid scaffold is stable under certain oxidative electrochemical conditions. Another study showed the plasmon-enhanced electrochemical oxidation of 4-(hydroxymethyl)benzoic acid to the corresponding aldehyde and carboxylic acid, highlighting the electrochemical reactivity of substituted benzoic acids. researchgate.net For this compound, electrochemical reactions could potentially target the aromatic ring or the carboxylic acid group, possibly leading to oxidation or decarboxylation under specific potentials and conditions.

Photochemical Transformations: Aryl sulfones are generally photochemically stable. However, under UV irradiation, they can undergo cleavage of the carbon-sulfur bond. This could potentially lead to the formation of radical species, which could then undergo various secondary reactions. The carboxylic acid group can also be subject to photochemical decarboxylation, although this often requires specific sensitizers or conditions. Without specific experimental data, any discussion of photochemical transformations remains speculative, based on the general reactivity of aryl sulfones and benzoic acids.

Complexation Reactions with Metal Centers

The carboxylic acid functionality of this compound makes it an effective ligand for coordination with a wide variety of metal centers. The carboxylate group, formed upon deprotonation, can coordinate to metal ions in several modes, including monodentate, bidentate chelating, or bidentate bridging fashions. This versatility allows for the formation of diverse metal-organic complexes, ranging from simple mononuclear species to complex polynuclear coordination polymers or metal-organic frameworks (MOFs). nih.gov

For example, benzoic acid and its derivatives are known to form stable complexes with lanthanide ions like Europium(III), where the carboxylate acts as a ligand. mdpi.com Similarly, benzoic acid derivatives containing other donor atoms have been used to construct coordination complexes with transition metals such as cadmium(II) and zinc(II). nih.gov

In this compound, the primary coordination site is the carboxylate group. The oxygen atoms of the ethylsulfonyl group could also potentially act as weak donor sites, participating in coordination. This could lead to the formation of a chelate ring, although the strength of such an interaction would depend on the metal ion and the steric environment. The interplay between the hard carboxylate donor and the borderline sulfonyl oxygen donors could result in complexes with interesting structural and electronic properties.

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Monodentate | One oxygen of the carboxylate group binds to a single metal center. | Alkali metals, transition metals |

| Bidentate Chelating | Both oxygens of the carboxylate group bind to the same metal center. | Transition metals, lanthanides |

| Bidentate Bridging | Each oxygen of the carboxylate group binds to a different metal center, linking them. | Transition metals (e.g., Cu, Zn, Cd) |

| Chelating (Carboxylate + Sulfonyl) | One carboxylate oxygen and one sulfonyl oxygen bind to the same metal center. | Hard Lewis acidic metals |

Derivatives and Analogues of 2 Ethylsulfonyl Benzoic Acid in Advanced Chemical Synthesis

Design and Synthesis of Novel Derivatives with Varied Substituent Patterns

The structural framework of 2-(ethylsulfonyl)benzoic acid offers multiple sites for chemical modification, enabling the design and synthesis of a diverse library of derivatives. These modifications can be broadly categorized into two areas: alterations of the alkyl chain attached to the sulfonyl group and substitutions on the benzoic acid aromatic ring. Such derivatization is crucial for fine-tuning the molecule's physicochemical properties and reactivity for various applications.

Alterations of the Alkyl Chain in the Sulfonyl Group

Systematic variation of the alkyl group in the 2-(alkylsulfonyl)benzoic acid series allows for the investigation of steric and electronic effects on molecular properties. Synthetic strategies generally focus on creating the C-S bond followed by oxidation or beginning with a sulfonyl-containing precursor.

A convenient, high-yield method for preparing a variety of (alkylsulfonyl)benzoic acids involves the reduction of a (chlorosulfonyl)benzoic acid to the corresponding sulfinate. acs.org This intermediate is then selectively alkylated with a 2-halo carboxylic acid, followed by decarboxylation to yield the final product. acs.org This approach is suitable for large-scale applications and accommodates various alkyl groups. acs.org

Research has demonstrated the synthesis of several analogues, including 4-amino-2-methylsulfonyl benzoic acid and 4-amino-2-n-propylsulfonyl benzoic acid, alongside the ethyl variant. sioc-journal.cn These compounds were prepared to study their potential biological activities. sioc-journal.cn The synthesis of 2-[1-(Phenylsulfonyl)ethyl]benzoic acid and 2-[1-(phenylsulfonyl)propyl]benzoic acid has also been reported, showcasing further diversity in the substituent attached to the sulfonyl group. nih.gov

| Derivative Name | Alkyl Group | Synthetic Precursor/Method | Reference |

| 4-Amino-2-methylsulfonyl benzoic acid | Methyl | Not specified | sioc-journal.cn |

| 4-Amino-2-ethylsulfonyl benzoic acid | Ethyl | Not specified | sioc-journal.cn |

| 4-Amino-2-n-propylsulfonyl benzoic acid | n-Propyl | Not specified | sioc-journal.cn |

| 2-[1-(Phenylsulfonyl)ethyl]benzoic acid | 1-(Phenyl)ethyl | Not specified | nih.gov |

| 2-[1-(Phenylsulfonyl)propyl]benzoic acid | 1-(Phenyl)propyl | Not specified | nih.gov |

Modifications on the Benzoic Acid Ring System

Introducing substituents onto the benzoic acid ring significantly alters the electronic landscape of the molecule. The sulfonyl group is a strong electron-withdrawing group, which influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. Adding other groups can either enhance or counteract these effects.

Electron-withdrawing groups, such as a nitro group, tend to stabilize the conjugate base (carboxylate anion) and thus increase the acidity of the benzoic acid. libretexts.orglibretexts.org Conversely, electron-donating groups destabilize the conjugate base, making the acid less acidic. libretexts.orgpharmaguideline.com These principles are fundamental in designing derivatives with specific pKa values.

A prominent example of a ring-substituted derivative is 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. google.combiosynth.comnbinno.com Its synthesis often starts from a substituted benzoic acid precursor, such as 2-methoxy-4-acetylamino-benzoic acid methyl ester. This starting material is first reacted with chlorosulfonic acid to introduce a sulfonyl chloride group, which is then converted to the ethylsulfonyl moiety. google.com Another example is 2-Nitro-4-methylsulfonylbenzoic acid, which can be synthesized via the oxidation of 2-nitro-4-methylsulfonyl toluene. asianpubs.org

| Derivative Name | Ring Substituents | Synthetic Starting Material | Key Reagents | Reference |

| 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid | 2-Methoxy, 4-Amino | 2-Methoxy-4-acetaminomethyl benzoate (B1203000) | Chlorosulfonic acid, Sodium sulfite (B76179), Diethyl sulfate (B86663) | google.com |

| 2-Nitro-4-methylsulfonylbenzoic acid | 2-Nitro (with methylsulfonyl group) | 2-Nitro-4-methylsulfonyl toluene | Hydrogen peroxide, CuO/Al2O3 | asianpubs.org |

Application as Synthetic Intermediates in Fine Chemical Production

Derivatives of this compound serve as valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple functional groups—the carboxylic acid, the sulfonyl group, and any additional ring substituents—provides versatile handles for subsequent chemical transformations.

A key application is the use of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid as a crucial intermediate in the synthesis of the antipsychotic drug Amisulpride. google.comnbinno.com The structural features of this intermediate are essential for building the final active pharmaceutical ingredient. The synthesis of such specialized intermediates requires precise methodologies to ensure high purity and yield, which are critical for the pharmaceutical industry. nbinno.com

The broader class of (alkylsulfonyl)benzoic acids has been employed in the development of herbicides and other pharmaceuticals, highlighting their importance as building blocks in fine chemical production. acs.org The inherent reactivity of the carboxylic acid group allows for transformations into esters, amides, or other functionalities, while the sulfonyl group and the aromatic ring can direct or participate in further synthetic steps. The utility of benzoic acid and its derivatives as a fundamental scaffold for synthesizing a wide array of potent, biologically active compounds is well-documented. nih.gov

Investigation of Supramolecular Assemblies Derived from Ethylsulfonyl Benzoic Acid Analogues

Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. fortunejournals.com Molecules like this compound and its analogues, which contain functional groups capable of forming directional intermolecular bonds, are excellent candidates for building blocks in supramolecular assemblies.

Principles of Crystal Engineering in Sulfonyl-Containing Compounds

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net In sulfonyl-containing benzoic acids, the primary interactions governing crystal packing are hydrogen bonds and, to a lesser extent, π-π stacking and dipole-dipole interactions.

The carboxylic acid group is a robust and highly predictable hydrogen-bonding motif. It readily forms strong O—H⋯O hydrogen bonds, leading to the creation of centrosymmetric head-to-head dimers. nih.govnih.gov This dimeric structure is a common feature in the crystal packing of carboxylic acids. nih.gov For example, the crystal structures of 2-[1-(phenylsulfonyl)ethyl]benzoic acid and its propyl analogue both feature this cyclic dimer motif. nih.gov

Directed Self-Assembly via Non-Covalent Interactions

The spontaneous organization of molecules into well-defined, stable, non-covalently bonded aggregates is known as self-assembly. fortunejournals.com For derivatives of this compound, this process is driven by a combination of non-covalent forces.

Hydrogen Bonding: As the strongest and most directional interaction, hydrogen bonding involving the carboxylic acid group is the primary driver for forming initial assemblies, such as the dimers described above. nih.gov

Dipole-Dipole Interactions: The highly polar sulfonyl group creates a significant dipole moment in the molecule, leading to dipole-dipole interactions that help to orient molecules within the crystal lattice.

By strategically modifying the structure of the parent molecule—for example, by introducing additional hydrogen bond donors/acceptors or altering the size of the alkyl group to influence packing—it is possible to direct the self-assembly process to create specific supramolecular architectures with tailored properties. uclouvain.be

Development of Novel Materials Incorporating Ethylsulfonyl Benzoic Acid Subunits

The integration of specialized organic molecules as building blocks for advanced materials is a cornerstone of modern materials science. This compound and its derivatives are emerging as valuable subunits for the creation of novel materials, primarily due to the unique combination of the carboxylic acid and the ethylsulfonyl functional groups. The strong electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties and reactivity of the benzoic acid moiety. This electronic modulation is a critical factor in the design of new materials with tailored properties. The presence of both a versatile carboxylic acid for linkage and a polar sulfonyl group for functional tuning allows these subunits to be incorporated into diverse material architectures, including Metal-Organic Frameworks (MOFs) and specialty polymers.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govossila.com The choice of the organic linker is crucial as it dictates the topology, porosity, and chemical functionality of the resulting framework. Benzoic acid and its derivatives are widely employed as ligands in MOF synthesis. nih.govmdpi.com The incorporation of an ethylsulfonyl group onto the benzoate linker, as in this compound, offers a strategic approach to functionalize the internal pore surface of MOFs.

The synthesis of such MOFs would typically involve a solvothermal reaction between a metal salt (e.g., zinc nitrate, copper nitrate) and the this compound ligand in a high-boiling point solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net The ethylsulfonyl group can impart several advantageous properties to the MOF:

Enhanced Selectivity: The polar sulfonyl group can create specific interaction sites within the pores, potentially leading to enhanced selective adsorption of polar molecules, such as CO2 or various organic pollutants, over nonpolar ones.

Tunable Acidity: The electron-withdrawing effect of the ethylsulfonyl group increases the acidity of the carboxylic acid, which can influence the coordination chemistry during MOF assembly and the catalytic activity of the final material.

Post-Synthetic Modification: The sulfonyl group itself, while generally stable, offers potential sites for further chemical transformations, allowing for the post-synthetic modification of the MOF to introduce new functionalities.

Characterization of these novel MOFs would involve techniques such as Powder X-ray Diffraction (PXRD) to confirm the crystalline structure, gas sorption analysis (e.g., N2 isotherm) to determine the surface area and porosity, and spectroscopic methods to verify the incorporation of the functionalized linker. nih.gov

| Property | Influence of Ethylsulfonyl Group | Potential Application |

|---|---|---|

| Porosity | The steric bulk of the ethylsulfonyl group can be used to tune the pore size and shape within the framework. | Gas Storage and Separation |

| Surface Chemistry | Introduces polar functional groups (-SO2-) on the pore surface, increasing affinity for polar guest molecules. | Selective Adsorption, Sensing |

| Catalytic Activity | The electron-withdrawing nature can create Lewis acidic sites, potentially enhancing catalytic performance. | Heterogeneous Catalysis |

| Structural Stability | The robust nature of the sulfonyl group can contribute to the overall chemical and thermal stability of the framework. | Industrial Chemical Processes |

Beyond crystalline frameworks, this compound can be utilized as a functional monomer or an additive in the synthesis of advanced polymers. The incorporation of this subunit can be achieved through polymerization reactions involving the carboxylic acid group, leading to polyesters or polyamides with unique characteristics. For instance, similar to how 4-vinylbenzoic acid is used to create functional block copolymers, derivatives of ethylsulfonyl benzoic acid could be designed for controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). researchgate.net

The presence of the ethylsulfonyl group within the polymer chain would be expected to:

Increase Thermal Stability: The sulfone linkage is known for its high thermal and oxidative stability, which could enhance the degradation temperature of the resulting polymer.

Enhance Mechanical Properties: The rigid aromatic ring and the strong intermolecular interactions potentially introduced by the sulfonyl group could lead to polymers with high tensile strength and modulus.

Create Functional Composites: These functional polymers can be blended with other materials to create composites. For example, MOF nanoparticles could be integrated into a polymer matrix made from ethylsulfonyl benzoic acid subunits to create mixed-matrix membranes for advanced separation applications. uni-hannover.de

| Polymer Type | Role of Subunit | Key Characteristics | Potential Use |

|---|---|---|---|

| Polyesters/Polyamides | Functional Monomer | High thermal stability, modified solubility, enhanced mechanical strength. | High-performance engineering plastics, specialty films. |

| Block Copolymers | Functional Block | Ability to self-assemble into nanostructures, tunable polarity. | Nanotechnology, drug delivery systems, advanced coatings. |

| Polymer Composites | Matrix Material or Additive | Improved interfacial adhesion, tailored physical properties. | Mixed-matrix membranes, reinforced lightweight materials. |

Q & A

Basic: What are the optimal synthetic routes for 2-(Ethylsulfonyl)benzoic acid, and how do reaction conditions influence yield and purity?

Answer:

A common approach involves sulfonation of a benzoic acid precursor followed by alkylation. For example, sulfonyl chloride intermediates can be generated via thionyl chloride treatment of sulfonic acid derivatives, as demonstrated in the synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid . Key steps include:

- Sulfonation : Use of H₂SO₄ or chlorosulfonic acid to introduce the sulfonyl group.

- Alkylation : Reaction with ethyl halides or ethylating agents under controlled pH (7–9) to minimize side reactions.

- Hydrolysis : Acidic or basic conditions to hydrolyze intermediates to the final carboxylic acid.

Yield optimization requires precise temperature control (e.g., reflux in thionyl chloride at 70–80°C) and stoichiometric excess of ethylating agents. Purity is enhanced via recrystallization or column chromatography .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

- NMR :

- IR : Strong absorption bands for S=O (1150–1350 cm⁻¹) and COOH (2500–3300 cm⁻¹ broad, 1700 cm⁻¹ sharp) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ corresponds to C₉H₁₀O₄S (calculated m/z 230.03). Fragmentation patterns include loss of COOH (44 amu) and SO₂ (64 amu) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

Discrepancies often arise from variations in assay conditions or substituent effects. Methodological strategies include:

- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers).

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with controlled modifications (e.g., ethylsulfonyl vs. methylsulfonyl) to isolate electronic/steric effects .

- Meta-Analysis : Pool data from multiple studies to identify trends, as seen in α-glucosidase inhibition studies of sulfamoyl benzoic acid derivatives .

Advanced: What strategies mitigate side reactions during the sulfonation of benzoic acid precursors to synthesize this compound?

Answer:

- Catalyst Selection : Use DMF or dimethylacetamide as catalysts to accelerate sulfonation while reducing charring .

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) prevents over-sulfonation of the aromatic ring.

- Protecting Groups : Temporarily protect the carboxylic acid group with methyl esters to avoid electrophilic substitution at the COOH position .

Basic: What are the key considerations for ensuring the stability of this compound during storage and experimental use?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the sulfonyl group.

- Incompatible Materials : Avoid strong bases (risk of esterification) and oxidizing agents (risk of sulfone degradation) .

- Handling : Use nitrile gloves and fume hoods to minimize dermal/ocular exposure, as sulfonyl derivatives are irritants .

Advanced: How does the electronic effect of the ethylsulfonyl group influence the reactivity of this compound in metal-organic framework (MOF) synthesis?

Answer:

The electron-withdrawing sulfonyl group (-SO₂-) enhances the acidity of the carboxylic acid (lower pKa), facilitating coordination to metal nodes (e.g., Zn²⁺, Cu²⁺). This promotes robust MOF architectures with high surface areas. Comparative studies show ethylsulfonyl derivatives form more stable frameworks than methylsulfonyl analogs due to improved hydrophobic interactions .

Basic: What are the primary hazards associated with handling this compound, and what personal protective equipment (PPE) is recommended?

Answer:

- Hazards : Skin/eye irritation (Category 2), potential respiratory sensitization .

- PPE : Lab coat, nitrile gloves, safety goggles, and N95 respirator during powder handling.

- Emergency Measures : Flush eyes with water for 15 minutes; wash skin with soap and water. Use ethanol for decontamination .

Advanced: In kinetic studies, how does the ethylsulfonyl substituent affect the acid dissociation constant (pKa) of this compound compared to other benzoic acid derivatives?

Answer:

The -SO₂Et group lowers the pKa by ~1.5 units relative to unsubstituted benzoic acid (pKa ~4.2) due to its electron-withdrawing nature. This is confirmed via potentiometric titration in aqueous ethanol (1:1 v/v). Comparative

| Derivative | pKa |

|---|---|

| Benzoic acid | 4.20 |

| 2-Sulfobenzoic acid | 2.85 |

| 2-(Ethylsulfonyl)BA | 2.68 |

| This enhanced acidity impacts solubility and reactivity in aqueous systems . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.